

Solubility of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine in DMSO

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Compound of Interest

Compound Name: 1-(4-Chlorophenoxy)-2-methylpropan-2-amine

CAS No.: 167762-63-2

Cat. No.: B3108680

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Title: Comprehensive Guide to the Solubility of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** in DMSO: Kinetic Profiling and Assay Formulation

Executive Summary

In early-stage drug discovery, the progression of small-molecule intermediates relies heavily on their physicochemical behavior in screening environments. **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** (CAS 167762-63-2) is a functionalized aryloxyalkylamine. Like many discovery compounds, its handling requires the use of Dimethyl sulfoxide (DMSO) as a universal solvent due to its exceptional ability to dissolve both polar and nonpolar molecules[1]. However, the transition from a concentrated DMSO stock to an aqueous biological assay frequently triggers compound precipitation—a phenomenon known as "kinetic crash-out." Poor aqueous solubility affects up to 40% of drug development candidates, leading to false negatives, flawed structure-activity relationships (SAR), and costly downstream failures[2]. This whitepaper provides a rigorous, self-validating framework for profiling the solubility of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** in DMSO and managing its kinetic solubility in aqueous assays.

Physicochemical Profiling & Solvation

Thermodynamics

Understanding the solubility of **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** requires deconstructing its structural thermodynamics:

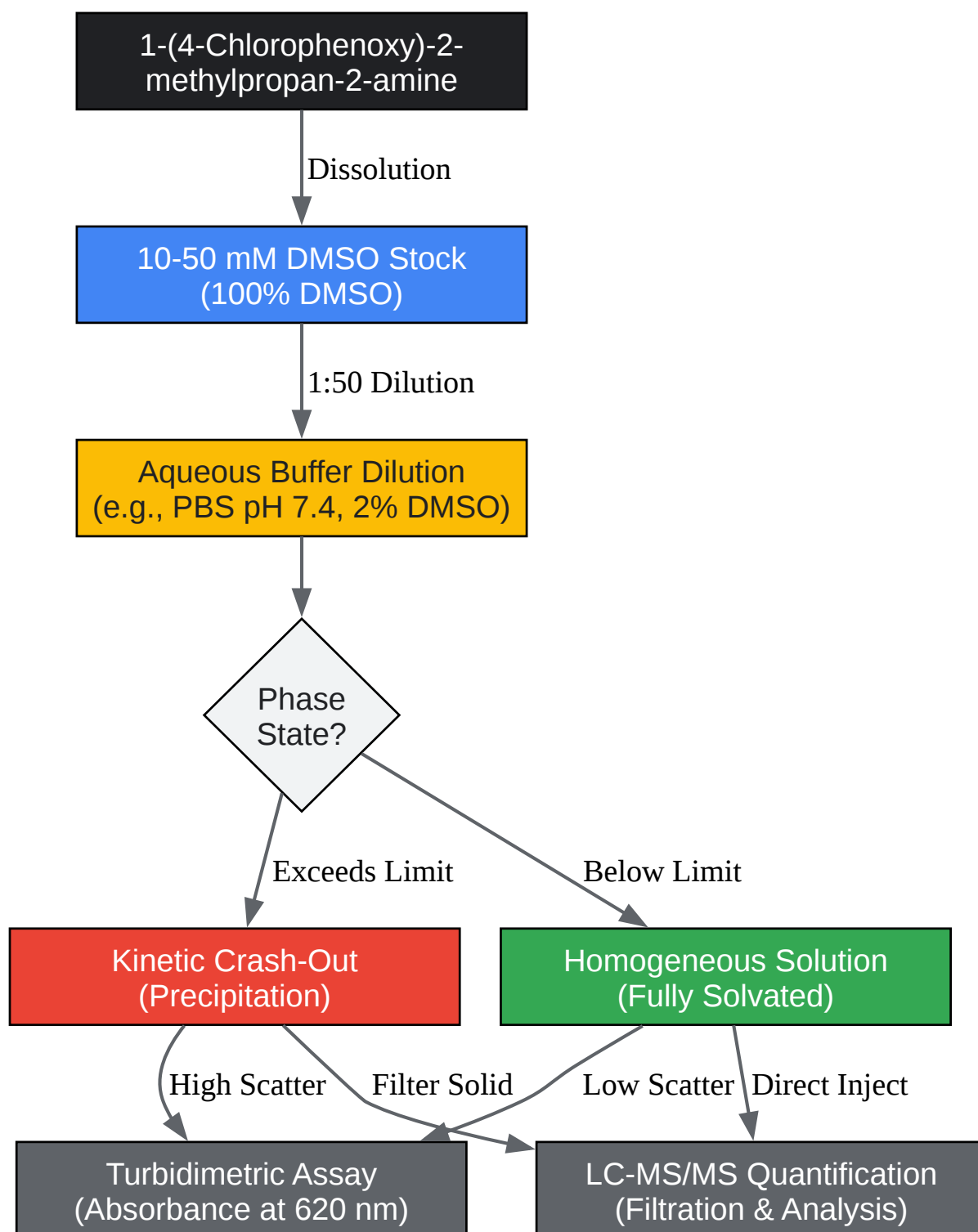
- **The Lipophilic Core:** The 4-chlorophenoxy moiety drives the molecule's lipophilicity (estimated LogP ~2.8). In a polar aprotic solvent like DMSO, the high dielectric constant and strong dipole moment effectively solvate this hydrophobic core, disrupting intermolecular lattice energies[1].
- **The Sterically Hindered Amine:** The 2-methylpropan-2-amine (tert-butylamine) group contains a primary amine. DMSO acts as a powerful hydrogen-bond acceptor, stabilizing the free base form of the amine. Consequently, the thermodynamic solubility of the free base in 100% DMSO is exceptionally high (easily >50 mM).
- **Aqueous Solvation Dynamics:** At physiological pH (7.4), the amine (estimated pKa ~10.2) is >99% protonated. While this cationic state is more water-soluble than the neutral free base, the dominant lipophilicity of the chlorophenyl ring severely limits its overall aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the rapid change in the solvent's dielectric environment forces the compound to nucleate and form colloidal aggregates.

Kinetic vs. Thermodynamic Solubility in Screening

To generate reliable assay data, researchers must distinguish between two fundamental types of solubility measurements:

- **Thermodynamic Solubility:** This represents the absolute equilibrium state. It is determined by adding the solid compound directly to an aqueous buffer and mixing for an extended period (typically 24–72 hours) until saturation is reached[3][4]. While useful for late-stage formulation, it does not reflect how compounds are handled in high-throughput screening (HTS).
- **Kinetic Solubility:** This non-equilibrium measurement mimics actual biological assay conditions. It is evaluated by diluting a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer and immediately assessing the point of precipitation[5][6]. Because HTS

relies on rapid aqueous solvation of library members dispensed from DMSO, kinetic solubility is the most appropriate metric for discovery settings[6].



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Workflow for assessing kinetic solubility of DMSO stocks upon aqueous dilution.

Standardized Experimental Methodologies

To ensure data integrity, the following protocols utilize self-validating mechanisms (internal standards and mathematical thresholds) to eliminate subjective visual bias.

Protocol 1: Preparation and NMR Verification of DMSO Stock

Causality: Simply weighing a compound and adding DMSO does not guarantee a true solution; micro-suspensions can form. NMR spectroscopy provides an absolute measurement of the dissolved compound without requiring external calibration curves[7].

- Preparation: Accurately weigh **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** into a sterile microcentrifuge tube. Add anhydrous DMSO-d6 to achieve a theoretical concentration of 50 mM. Vortex vigorously for 2 minutes[7].
- Internal Standard Addition: Spike the solution with a known concentration of an internal standard (e.g., 1 mM Isoleucine in DMSO-d6)[7].
- Equilibration & Acquisition: Allow the sample to equilibrate to 298 K in the NMR probe. Acquire a standard ¹H NMR spectrum.
- Validation: Integrate a well-resolved peak of the chlorophenoxy compound against the internal standard. If the calculated concentration is <50 mM, the compound has not fully dissolved, indicating the thermodynamic limit in DMSO has been breached.

Protocol 2: Turbidimetric (Kinetic) Aqueous Solubility Assay

Causality: Measuring absorbance at 620 nm ensures that the intrinsic UV absorbance of the chlorophenoxy ring does not interfere with the reading. At 620 nm, any detected "absorbance" is strictly light scattering caused by insoluble colloidal aggregates (precipitation)[8].

- Serial Dilution: Prepare a 3-fold serial dilution of the verified 50 mM DMSO stock using 100% DMSO.
- Aqueous Dispensing: Dilute each DMSO sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4. This results in a final DMSO concentration of 2%[\[8\]](#).
- Incubation: Incubate the plates at 25°C for 1 hour to allow supersaturated states to nucleate[\[8\]](#).
- Measurement & Validation: Measure absorbance at 620 nm. Include DMSO-only wells as a negative control and a known precipitator (e.g., Ketoconazole) as a positive control[\[3\]](#)[\[8\]](#).
- Readout: The kinetic solubility limit is defined as the concentration at which the absorbance surpasses 1.5-fold the absorbance of the DMSO-only control[\[8\]](#).

Quantitative Data & Solubility Parameters

Parameter	Estimated Value / Condition	Analytical Relevance
Molecular Weight	199.68 g/mol	Determines molarity calculations for accurate DMSO stock preparation.
LogP (Estimated)	~2.8	Indicates high lipophilicity; predicts strong DMSO solubility but high risk of aqueous crash-out.
pKa (Estimated)	~10.2	At pH 7.4, >99% of the compound is protonated, influencing interaction with buffer salts.
DMSO Stock Target	10 mM to 50 mM	Standard starting concentration for high-throughput screening libraries[3].
Assay Wavelength	620 nm	Wavelength used in turbidimetry to detect colloidal scattering without UV interference[8].
Kinetic Threshold	1.5x Background Absorbance	The mathematical cutoff indicating the transition from solution to suspension[8].

Troubleshooting & Formulation Strategies

If **1-(4-Chlorophenoxy)-2-methylpropan-2-amine** exhibits poor kinetic solubility (e.g., precipitating at <10 μ M in 2% DMSO), researchers should employ the following strategies to rescue the assay:

- **Salt Formation:** Convert the free base into a hydrochloride (HCl) salt prior to DMSO dissolution. Pre-formed salts possess lower crystal lattice energies, significantly delaying the

nucleation of colloidal aggregates upon aqueous dilution.

- Assay Buffer Optimization: Incorporate biologically compatible surfactants (e.g., 0.01% Tween-20 or Pluronic F-68) into the DPBS. These agents form micelles that stabilize the lipophilic chlorophenoxy core, preventing macroscopic precipitation.
- Direct-to-Biology (D2B) Dispensing: Utilize acoustic liquid handling to dispense nanoliter volumes of the DMSO stock directly into the final assay plate containing the biological target, bypassing intermediate aqueous dilution steps that frequently trigger crash-out[8].

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